molecular formula C17H21ClN2O2 B2539864 N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide CAS No. 2305300-32-5

N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide

Cat. No. B2539864
CAS RN: 2305300-32-5
M. Wt: 320.82
InChI Key: IUYUOYKXCSUNEE-UHFFFAOYSA-N
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Description

N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide is a chemical compound that has shown promising results in scientific research. It is commonly referred to as CEP-33779 and is a potent inhibitor of the transcription factor NF-κB.

Mechanism Of Action

CEP-33779 inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. NF-κB is activated by various stimuli, including inflammatory cytokines, bacterial and viral infections, and oxidative stress. Upon activation, NF-κB translocates to the nucleus and regulates the transcription of genes involved in immune and inflammatory responses. Inhibition of NF-κB by CEP-33779 prevents the transcription of these genes and leads to the suppression of immune and inflammatory responses.
Biochemical and physiological effects:
CEP-33779 has been shown to have potent anti-inflammatory and anti-tumor effects in various preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma, breast cancer, and prostate cancer. It has also been shown to reduce inflammation in animal models of arthritis, colitis, and sepsis.

Advantages And Limitations For Lab Experiments

CEP-33779 has several advantages for lab experiments, including its high potency, selectivity, and specificity for NF-κB inhibition. However, it also has some limitations, including its poor solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

CEP-33779 has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. Future research should focus on identifying the optimal dose and dosing regimen for CEP-33779 and evaluating its potential for combination therapy with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to elucidate the long-term effects of CEP-33779 on immune and inflammatory responses and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

CEP-33779 can be synthesized using a multistep process that involves the condensation of 4-chloro-2-nitroaniline with 2,6-dimethylpiperidine-1-carboxylic acid, followed by reduction and acylation. The final product is obtained through a coupling reaction between the acylated intermediate and propargylamine.

Scientific Research Applications

CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in regulating immune and inflammatory responses. Inhibition of NF-κB has been linked to the suppression of tumor growth, prevention of inflammation, and amelioration of autoimmune disorders.

properties

IUPAC Name

N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2/c1-4-16(21)19-15-9-8-13(18)10-14(15)17(22)20-11(2)6-5-7-12(20)3/h4,8-12H,1,5-7H2,2-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYUOYKXCSUNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide

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